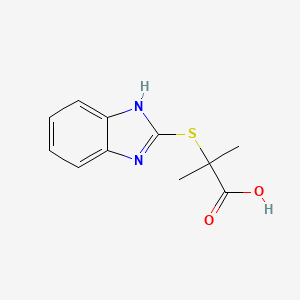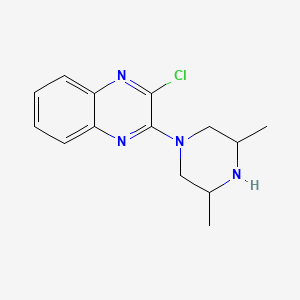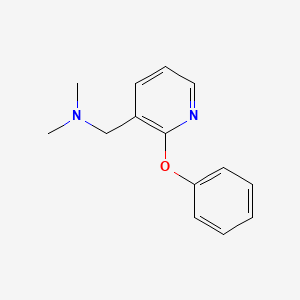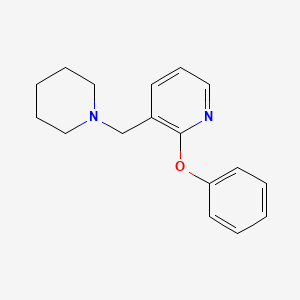
LANTADENE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lantadenes are naturally occurring pentacyclic triterpenoids found in the leaves of the plant Lantana camara . These compounds are known for their toxic effects on livestock, causing symptoms such as photosensitivity and hepatotoxicity . The most abundant and bioactive lantadenes are Lantadene A and this compound B .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lantadenes can be semi-synthetically prepared from the leaves of Lantana camara. The leaves are dried, ground into a fine powder, and extracted with methanol . The methanol extract is then subjected to various purification processes to isolate lantadenes .
Industrial Production Methods: Industrial production of lantadenes involves large-scale extraction from Lantana camara leaves. The process includes drying the leaves, grinding them into a fine powder, and extracting with methanol or other suitable solvents . The extract is then purified using techniques such as chromatography to obtain pure lantadenes .
Analyse Chemischer Reaktionen
Types of Reactions: Lantadenes undergo various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reduction of lantadenes can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include oxidized or reduced derivatives of lantadenes, which may exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Lantadenes have a wide range of scientific research applications:
Wirkmechanismus
The exact mechanism of action of lantadenes is not fully understood. they are thought to inhibit the function of the sodium-potassium pump within the cell membranes of biliary epithelial cells in the liver . This inhibition affects the production and control of bile, leading to hepatotoxicity . Additionally, lantadenes exhibit antioxidant activity through different mechanisms towards various free radicals .
Vergleich Mit ähnlichen Verbindungen
Lantadenes are compared with other pentacyclic triterpenoids such as betulinic acid, ursolic acid, and lupeol . These compounds share similar structural features but differ in their biological activities and applications . For instance:
Betulinic Acid: Known for its anticarcinogenic and anti-HIV activities.
Ursolic Acid: Exhibits significant anti-inflammatory and anticancer properties.
Lupeol: Acts as a competitive inhibitor of trypsin and chymotrypsin and has anti-inflammatory properties.
Lantadenes are unique due to their specific toxic effects on livestock and their potential as bioactive compounds in various fields .
Eigenschaften
CAS-Nummer |
11111-47-0 |
|---|---|
Molekularformel |
C12H18O8 |
Molekulargewicht |
0 |
Synonyme |
LANTADENE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






